Octanal, 8-(9H-fluoren-9-ylidene)-
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Overview
Description
Octanal, 8-(9H-fluoren-9-ylidene)- is a chemical compound with the molecular formula C21H22O It is characterized by the presence of a fluorenylidene group attached to an octanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanal, 8-(9H-fluoren-9-ylidene)- typically involves the reaction of fluorenone derivatives with octanal under specific conditions. One common method involves the use of boron trifluoride etherate (BF3·OEt2) as a catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with octanal to form the desired product .
Industrial Production Methods
While specific industrial production methods for Octanal, 8-(9H-fluoren-9-ylidene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Octanal, 8-(9H-fluoren-9-ylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl compounds, and various substituted fluorenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octanal, 8-(9H-fluoren-9-ylidene)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Octanal, 8-(9H-fluoren-9-ylidene)- involves its interaction with molecular targets through its fluorenylidene group. This group can participate in various chemical reactions, such as forming covalent bonds with nucleophiles or undergoing redox reactions. The pathways involved include electron transfer processes and the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Fluorenone: A structurally similar compound with a ketone group instead of an aldehyde group.
Fluorene: Lacks the aldehyde group and has a fully saturated fluorenyl ring.
Fluorenylidene derivatives: Compounds with similar fluorenylidene groups but different substituents on the octanal chain.
Uniqueness
Octanal, 8-(9H-fluoren-9-ylidene)- is unique due to its combination of a fluorenylidene group with an octanal chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
207342-73-2 |
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Molecular Formula |
C21H22O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8-fluoren-9-ylideneoctanal |
InChI |
InChI=1S/C21H22O/c22-16-10-4-2-1-3-5-11-17-18-12-6-8-14-20(18)21-15-9-7-13-19(17)21/h6-9,11-16H,1-5,10H2 |
InChI Key |
QKTIMFABJNPJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CCCCCCCC=O |
Origin of Product |
United States |
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